molecular formula C9H7BrClN3 B1397057 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 1298031-95-4

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No.: B1397057
CAS No.: 1298031-95-4
M. Wt: 272.53 g/mol
InChI Key: OYSHEISHKRCNMU-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C9H7BrClN3 and a molecular weight of 272.53 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other reduced derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form larger ring systems

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure, which includes a bromine and chlorine substituent along with a cyclopropyl group, suggests that it may interact with various biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C₉H₇BrClN₃
  • Molecular Weight : 272.53 g/mol
  • CAS Number : 1707603-13-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor of specific kinases and other targets.

Inhibitory Effects on Kinases

Recent studies indicate that this compound may act as an inhibitor for several kinases, including:

  • Adaptor Associated Kinase 1 (AAK1) : AAK1 is involved in cellular processes such as endocytosis and has been implicated in cancer progression. Inhibitors targeting AAK1 can potentially hinder tumor growth and metastasis .

Anticancer Activity

There is emerging evidence that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties. For instance, compounds in this class have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 1: AAK1 Inhibition

A study focused on the synthesis and evaluation of AAK1 inhibitors found that derivatives similar to this compound exhibited significant inhibitory activity against AAK1. The study reported IC50 values indicating potent inhibition, suggesting its potential application in cancer therapeutics .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines. The mechanisms of action were attributed to the induction of apoptosis and disruption of cell cycle progression. The compound was particularly effective against breast and lung cancer cell lines, showing a dose-dependent response .

Data Table: Summary of Biological Activities

Biological TargetActivity ObservedReference
AAK1Significant inhibition (IC50 values)
Cancer Cell LinesReduced viability; apoptosis induction
Other KinasesPotential for broader kinase inhibition

Properties

IUPAC Name

8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-6-3-8(11)13-14-4-7(5-1-2-5)12-9(6)14/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHEISHKRCNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208652
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298031-95-4
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298031-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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